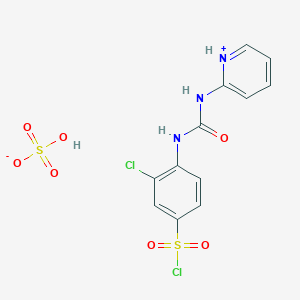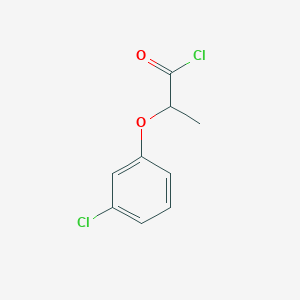![molecular formula C23H28ClN3O3S B2614622 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-methyl-N-(2-morpholinoethyl)benzamide hydrochloride CAS No. 1330290-19-1](/img/structure/B2614622.png)
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-methyl-N-(2-morpholinoethyl)benzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-methyl-N-(2-morpholinoethyl)benzamide hydrochloride is a synthetic organic compound that belongs to the class of benzothiazole derivatives.
Preparation Methods
The synthesis of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-methyl-N-(2-morpholinoethyl)benzamide hydrochloride involves several steps:
Starting Materials: The synthesis begins with substituted 2-amino benzothiazoles and N-phenyl anthranilic acid.
Coupling Reaction: These starting materials undergo a coupling reaction to form substituted N-(benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides.
Final Derivatization: The intermediate compounds are then treated with 4-(2-chloroethyl) morpholine hydrochloride to yield the final product.
The reaction conditions typically involve the use of solvents like ethanol and catalysts such as triethylamine, with the reactions being carried out under reflux conditions .
Chemical Reactions Analysis
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-methyl-N-(2-morpholinoethyl)benzamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-methyl-N-(2-morpholinoethyl)benzamide hydrochloride has several scientific research applications:
Medicinal Chemistry: It has been studied for its anti-inflammatory properties, showing significant inhibition of COX-1 and COX-2 enzymes.
Biological Research: The compound has potential anticancer activity, making it a candidate for further studies in oncology.
Industrial Applications: It can be used in the synthesis of other benzothiazole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-methyl-N-(2-morpholinoethyl)benzamide hydrochloride involves its interaction with specific molecular targets:
Enzyme Inhibition: It inhibits the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response.
Molecular Pathways: The compound may also interact with other signaling pathways involved in inflammation and cancer progression, although further research is needed to fully elucidate these mechanisms.
Comparison with Similar Compounds
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-methyl-N-(2-morpholinoethyl)benzamide hydrochloride can be compared with other benzothiazole derivatives:
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds also exhibit anti-inflammatory properties but differ in their substituents and specific activities.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides: Similar in structure, these compounds have been studied for their potential therapeutic applications.
The uniqueness of this compound lies in its specific substituents, which contribute to its distinct biological activities and potential therapeutic benefits .
Properties
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-methyl-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S.ClH/c1-16-4-7-18(8-5-16)22(27)26(11-10-25-12-14-29-15-13-25)23-24-20-19(28-3)9-6-17(2)21(20)30-23;/h4-9H,10-15H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQEIRMVYLMRVFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CCN2CCOCC2)C3=NC4=C(C=CC(=C4S3)C)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-chloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-methylpyridine-3-carboxamide](/img/structure/B2614541.png)
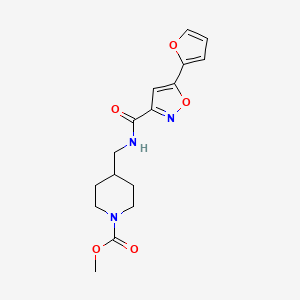
![4-(Hydroxymethyl)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2614543.png)
![4-benzyl-N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2614544.png)
![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2614545.png)
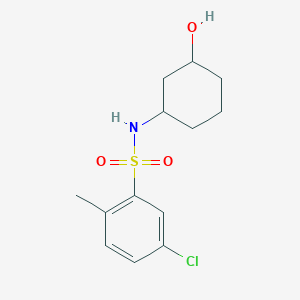
![(1-(Aminomethyl)-6-oxaspiro[2.5]octan-1-yl)methanol hydrochloride](/img/structure/B2614547.png)
![2-Chloro-N-[2-(1-phenyltetrazol-5-yl)ethyl]propanamide](/img/structure/B2614548.png)
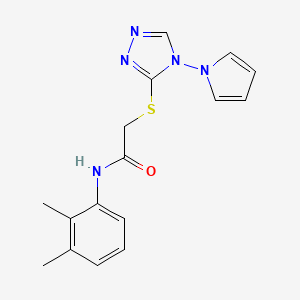
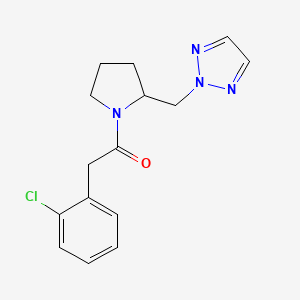
![3-(4-CHLOROBENZAMIDO)-N-[(3-METHOXYPHENYL)METHYL]-5-METHYL-1H-INDOLE-2-CARBOXAMIDE](/img/structure/B2614557.png)
![6-{[4-(4-ethoxyphenyl)-5-{[(3-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2614559.png)
